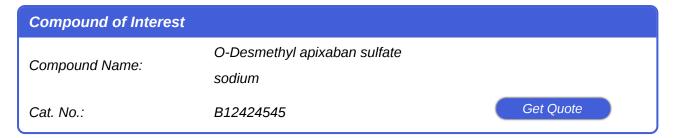


A Comparative Guide to the Pharmacokinetic Profiles of Apixaban and Its Metabolites

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the direct oral anticoagulant apixaban and its major metabolites. The information presented is intended to support research, and drug development activities by offering a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of these compounds, supported by experimental data.

Comparative Pharmacokinetic Data

The pharmacokinetic properties of apixaban and its primary circulating metabolite, O-demethyl apixaban sulfate, are summarized below. Following oral administration, apixaban is the major active component in plasma, while its metabolites are considered pharmacologically inactive.[1]



Parameter	Apixaban (Parent Drug)	O-demethyl Apixaban Sulfate (Metabolite)
Peak Plasma Concentration (Cmax)	Dose-dependent; ~171 ng/mL (5 mg BID)	Data not consistently reported, but generally lower than parent drug.
Time to Peak Concentration (Tmax)	3-4 hours[1][2][3]	Later than parent drug, reflecting formation kinetics.
Area Under the Curve (AUC)	Dose-proportional up to 10 mg[1]	Represents approximately 25% of the parent drug AUC.
Elimination Half-life (t½)	~12 hours[1]	Data not explicitly stated, but likely influenced by the parent drug's elimination.
Bioavailability	~50%[1][2]	Not applicable (formed via metabolism).
Protein Binding	~87%[2]	Data not available.
Volume of Distribution (Vd)	~21 L[2][3]	Data not available.
Metabolism	Primarily via CYP3A4/5 (Odemethylation and hydroxylation)[1][2]	Formed via sulfation of O-demethyl apixaban.
Elimination	Multiple pathways: renal (~27%), fecal, and metabolic[1]	Primarily excreted in urine and feces.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from human mass balance studies and pharmacokinetic trials utilizing validated bioanalytical methods. A representative experimental protocol for the quantification of apixaban and its metabolites in human plasma is detailed below.

Bioanalytical Method for Quantification in Human Plasma



Objective: To determine the concentrations of apixaban and its major metabolite, O-demethyl apixaban sulfate, in human plasma samples.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

- 1. Sample Preparation:
- Protein Precipitation: To 100 μL of human plasma, 400 μL of methanol containing an internal standard (e.g., deuterated apixaban) is added. The mixture is vortexed and then centrifuged to precipitate plasma proteins. The resulting supernatant is collected for analysis.
- Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, SPE can be employed.
 Plasma samples are loaded onto a pre-conditioned SPE cartridge. The cartridge is then washed with an appropriate solvent to remove interfering substances, and the analytes are subsequently eluted with a different solvent mixture. The eluate is then evaporated and reconstituted in the mobile phase.
- 2. Liquid Chromatography (LC):
- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm) is typically used for separation.
- Mobile Phase: A gradient elution is commonly employed, consisting of two solvents:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: A typical flow rate is 0.4 mL/min.
- Gradient Program: The gradient starts with a high percentage of Mobile Phase A, with the
 percentage of Mobile Phase B gradually increasing over the run to elute the analytes.
- 3. Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged parent ions of the analytes.

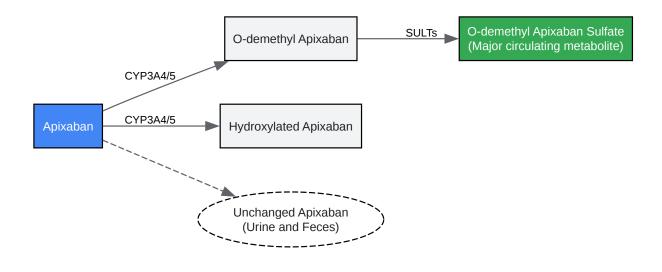


- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursorto-product ion transitions are monitored for apixaban and its metabolites to ensure selectivity and sensitivity.
 - Apixaban Transition: m/z 460.1 → 443.1
 - O-demethyl Apixaban Sulfate Transition: m/z 538.1 → 443.1
- Quantification: The peak area ratios of the analytes to their respective internal standards are used to construct a calibration curve from which the concentrations in the unknown samples are determined.

4. Validation:

• The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines to ensure reliable and reproducible results.

Visualizations Apixaban Metabolic Pathway

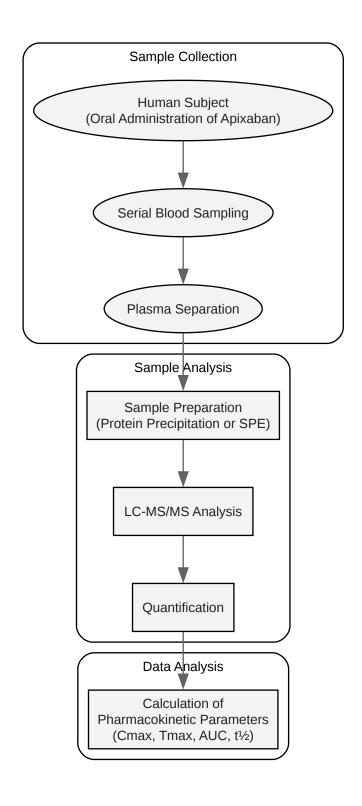


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Caption: Metabolic pathway of apixaban.

Experimental Workflow for Pharmacokinetic Analysis





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Caption: Experimental workflow for apixaban pharmacokinetic analysis.



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